molecular formula C10H6BrNO3 B1416978 Methyl 2-bromo-3-cyano-6-formylbenzoate CAS No. 1805016-12-9

Methyl 2-bromo-3-cyano-6-formylbenzoate

Cat. No.: B1416978
CAS No.: 1805016-12-9
M. Wt: 268.06 g/mol
InChI Key: LGMDAPSQUCLHGK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-6-formylbenzoate is an organic compound with the molecular formula C10H6BrNO3 It is a derivative of benzoic acid and contains bromine, cyano, and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-cyano-6-formylbenzoate typically involves the bromination of methyl 3-cyano-6-formylbenzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-6-formylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano and formyl groups can be reduced to primary amines and alcohols, respectively, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Primary amines and alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Methyl 2-bromo-3-cyano-6-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-cyano-6-formylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like cyano and formyl allows it to form covalent bonds with target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-6-cyano-3-formylbenzoate
  • Methyl 3-bromo-6-cyano-2-formylbenzoate

Uniqueness

Methyl 2-bromo-3-cyano-6-formylbenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

methyl 2-bromo-3-cyano-6-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)8-7(5-13)3-2-6(4-12)9(8)11/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMDAPSQUCLHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Br)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Methyl 2-bromo-3-cyano-6-formylbenzoate

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